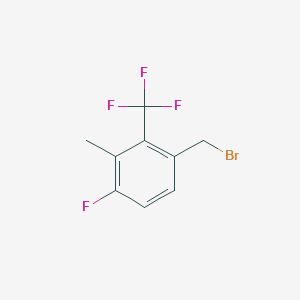

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide

描述

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

属性

IUPAC Name |

1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUUTXMSUNEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Methods

The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide typically involves electrophilic aromatic substitution reactions. A common approach is the bromination of precursor compounds, such as 4-fluoro-3-methyl-2-(trifluoromethyl)toluene, using bromine or other brominating agents under controlled conditions.

Reaction Conditions

- Temperature: Reaction temperatures for similar reactions are typically maintained between 0 and 150°C, with a preferred range of 10 to 100°C. For halogenation, the temperature is kept between -10 and 100°C, preferably between 0 and 50°C.

- Pressure: Reactions are usually carried out under normal pressure.

- Diluents/Solvents: Aprotic polar solvents such as tetrahydrofuran, glycol dimethyl ether, acetonitrile, dimethylformamide, or dimethyl sulfoxide can be used. Water-immiscible solvents like cyclohexane or methylene chloride are used for workup and extraction. Alcohols like methanol, ethanol, isopropanol, and butanol can be used as diluents.

- Catalysts: Copper or copper compounds such as copper(I) oxide, copper(II) oxide, copper(I) chloride, and copper(I) bromide can be used as catalysts.

Workup Procedures

- Dilution: Cool the reaction mixture and dilute with a water-immiscible solvent such as cyclohexane.

- Filtration: Filter the diluted mixture.

- Washing: Wash the filtrate with hydrochloric acid and water.

- Drying: Dry the washed filtrate.

- Solvent Removal: Distill off the solvent.

- Purification: Purify the remaining crude product by vacuum distillation.

Data Table (Inferred from Similar Reactions)

| Parameter | Value |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution/Halogenation/Ether Cleavage |

| Temperature | 0-150°C (reaction), -10-100°C (halogenation) |

| Pressure | Normal |

| Solvents | THF, Acetonitrile, Methylene Chloride, Isoquinoline |

| Catalysts | Copper compounds |

| Halogenating Agents | Thionyl chloride, phosphorus tribromide |

| Reducing Agents | Lithium alanate, Sodium boranate |

| Purification Method | Vacuum Distillation |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the benzyl position is highly susceptible to nucleophilic substitution (SN2), enabling diverse functionalization. Key reactions include:

Mechanistic Insight : The trifluoromethyl and fluoro groups enhance electrophilicity at the benzyl carbon, facilitating SN2 displacement. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methylated analogs .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl structures:

Key Finding : The trifluoromethyl group improves coupling efficiency by stabilizing electron-deficient intermediates .

Etherification and Alkylation

Reactions with oxygen nucleophiles yield ethers, critical in agrochemical synthesis:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenolate | K₂CO₃/acetone, reflux | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl ether | 75% | |

| Methanol | H₂SO₄, 60°C | Benzyl methyl ether | 68% |

Note : Ether cleavage with HBr regenerates the bromide, enabling recyclability in multi-step syntheses .

Reduction and Oxidation

Controlled redox reactions modify the benzyl position:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol | 90% | |

| Oxidation | KMnO₄, H₂O | 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid | 78% |

Mechanistic Detail : Reduction proceeds via hydride attack, while oxidation involves radical intermediates stabilized by the trifluoromethyl group .

Comparative Reactivity

A comparison with analogs highlights substituent effects:

| Compound | Reaction Rate (SN2) | Key Influence |

|---|---|---|

| 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide | Moderate | Methyl group reduces steric accessibility |

| 4-Fluoro-2-(trifluoromethyl)benzyl bromide | High | No steric hindrance |

| 3-Methyl-4-fluoro-2-(trifluoromethyl)benzyl iodide | Low | Larger iodine atom slows kinetics |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₉H₇BrF₄

- Molecular Weight : 271.05 g/mol

- Key Functional Groups : Bromine (Br), trifluoromethyl (CF₃), and fluoro (F) groups contribute to its reactivity and stability.

The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis.

Pharmaceutical Synthesis

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral properties.

-

Case Study: Alpelisib

Alpelisib is a drug approved by the FDA for treating certain types of breast cancer. The synthesis involves coupling this compound with other intermediates under palladium catalysis, showcasing its utility in developing targeted therapies for cancer treatment. -

Antiviral Agents

This compound is also involved in synthesizing 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown potential as antiviral agents. The incorporation of trifluoromethyl groups is known to enhance the biological activity of these compounds.

Agrochemical Development

The compound serves as a building block for synthesizing trifluoromethylpyridine derivatives, which are significant in developing agrochemicals for crop protection against pests.

- Biological Activity

Research indicates that derivatives synthesized from this compound exhibit notable biological activities due to the unique properties imparted by fluorine atoms. These properties contribute to improved efficacy in pest control formulations.

Material Science Applications

In material science, this compound can be employed in the development of advanced materials due to its chemical stability and reactivity.

作用机制

The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing its electron-withdrawing capacity, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Structural and Physical Properties

The table below compares key physical and structural parameters of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide with analogous compounds:

*Inferred from substituent contributions; exact experimental data unavailable.

Pharmaceutical Relevance

Industrial Challenges

The discontinuation of This compound highlights challenges in scaling syntheses of multi-substituted benzyl bromides. Substitutions at adjacent positions (e.g., 2,3,4) complicate regioselectivity and purification .

生物活性

4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a bromine atom attached to a benzyl structure. This configuration enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C10H8BrF4 |

| Molecular Weight | 303.07 g/mol |

| Appearance | White to light yellow crystalline |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Research indicates that derivatives of this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase. The synthesis of benzimidazole derivatives using this compound has shown promising antiviral effects, making it a potential candidate for HCV treatment .

Anticancer Properties

In vitro studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on microtubule-destabilizing agents revealed that certain derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity at specific concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Disruption : By destabilizing microtubules, this compound may hinder cell division and promote apoptosis in cancer cells.

- Enzyme Inhibition : Its structural features allow it to bind effectively to viral polymerases and other enzymes, blocking their activity and preventing viral replication.

Study 1: Antiviral Activity Against HCV

A study published in ACS Omega evaluated several compounds derived from this compound for their ability to inhibit HCV NS5B polymerase. The results indicated that these compounds displayed significant antiviral activity at micromolar concentrations, suggesting their potential as therapeutic agents against HCV .

Study 2: Anticancer Efficacy

In another investigation, the apoptotic effects of selected derivatives were assessed on MDA-MB-231 cells. The study found that these compounds could induce morphological changes indicative of apoptosis and increase caspase-3 activity significantly at concentrations as low as 1 μM .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Reports indicate that exposure can lead to respiratory irritation and other health concerns due to its chemical nature . Long-term exposure may result in chronic respiratory issues or other systemic effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide?

- Methodological Answer : A common approach involves nucleophilic substitution of the corresponding benzyl alcohol or benzyl chloride using HBr or PBr₃. For example, in analogous systems (e.g., 3-chloro-4-(trifluoromethoxy)benzyl bromide), bromination is achieved via reaction with HBr in DMF under reflux, followed by purification via recrystallization or column chromatography . Ensure inert conditions (N₂ atmosphere) to prevent oxidation of sensitive substituents like trifluoromethyl groups.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. For example, benzyl protons typically resonate as a singlet near δ 4.5–4.7 ppm, while aromatic protons show splitting patterns dependent on substituents .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ~315–320 g/mol) using high-resolution MS .

- Elemental Analysis : Verify C, H, Br, and F content within ±0.4% of theoretical values.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides.

- Storage : Store in amber glass vials at 2–8°C under inert gas (Argon) to prevent degradation.

- Emergency Protocols : Neutralize spills with sodium bicarbonate or sand. Immediate eye/skin exposure requires flushing with water for 15 minutes .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzyl bromide in nucleophilic substitutions?

- Methodological Answer : The -CF₃ group increases electrophilicity at the benzylic carbon, accelerating SN₂ reactions. However, steric hindrance from adjacent substituents (e.g., 3-methyl) may reduce reactivity. Kinetic studies using varying nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO) can quantify rate constants. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .

Q. What strategies minimize by-product formation during alkylation reactions involving this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 60°C to avoid elimination pathways.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity in biphasic systems .

- Work-Up Optimization : Quench excess HBr with aqueous NaHCO₃, followed by extraction with dichloromethane to isolate the product .

Q. How can regioselectivity challenges in cross-coupling reactions (e.g., Suzuki-Miyaura) be addressed when using this benzyl bromide?

- Methodological Answer : The steric bulk of the 3-methyl and 2-(trifluoromethyl) groups may hinder coupling at the benzyl position. To enhance reactivity:

- Ligand Screening : Use bulky ligands like XPhos or SPhos to stabilize Pd(0) intermediates.

- Microwave-Assisted Synthesis : Shorten reaction times (10–30 min) at 100–120°C to reduce decomposition .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient) .

- Kinetic Modeling : Fit degradation data to first-order kinetics to predict shelf-life. For example, trifluoromethyl groups may hydrolyze under basic conditions, forming fluorinated by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。